

GRL-0496 Analogs Exhibit Enhanced Potency Against SARS-CoV 3CL Protease

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Compound of Interest

Compound Name: GRL-0496

Cat. No.: B15567686

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A series of chloropyridyl ester-derived analogs of **GRL-0496** have demonstrated improved inhibitory activity against the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3CL protease (3CLpro), a critical enzyme in the viral replication cycle. Structure-activity relationship (SAR) studies reveal that modifications to the indole scaffold significantly impact potency, with some analogs showing more than a tenfold enhancement in enzymatic inhibition compared to the parent compound.

Researchers have identified a series of potent inhibitors based on the **GRL-0496** scaffold, a chloropyridyl ester derivative that targets the SARS-CoV 3CLpro. The most potent of these, referred to as compound 10 in a key study, exhibits an IC₅₀ of 30 nM in enzymatic assays and an EC₅₀ of 6.9 μM in antiviral assays.[1][2] This highlights the potential of this chemical series in the development of antiviral therapeutics.

Comparative Potency of GRL-0496 and its Analogs

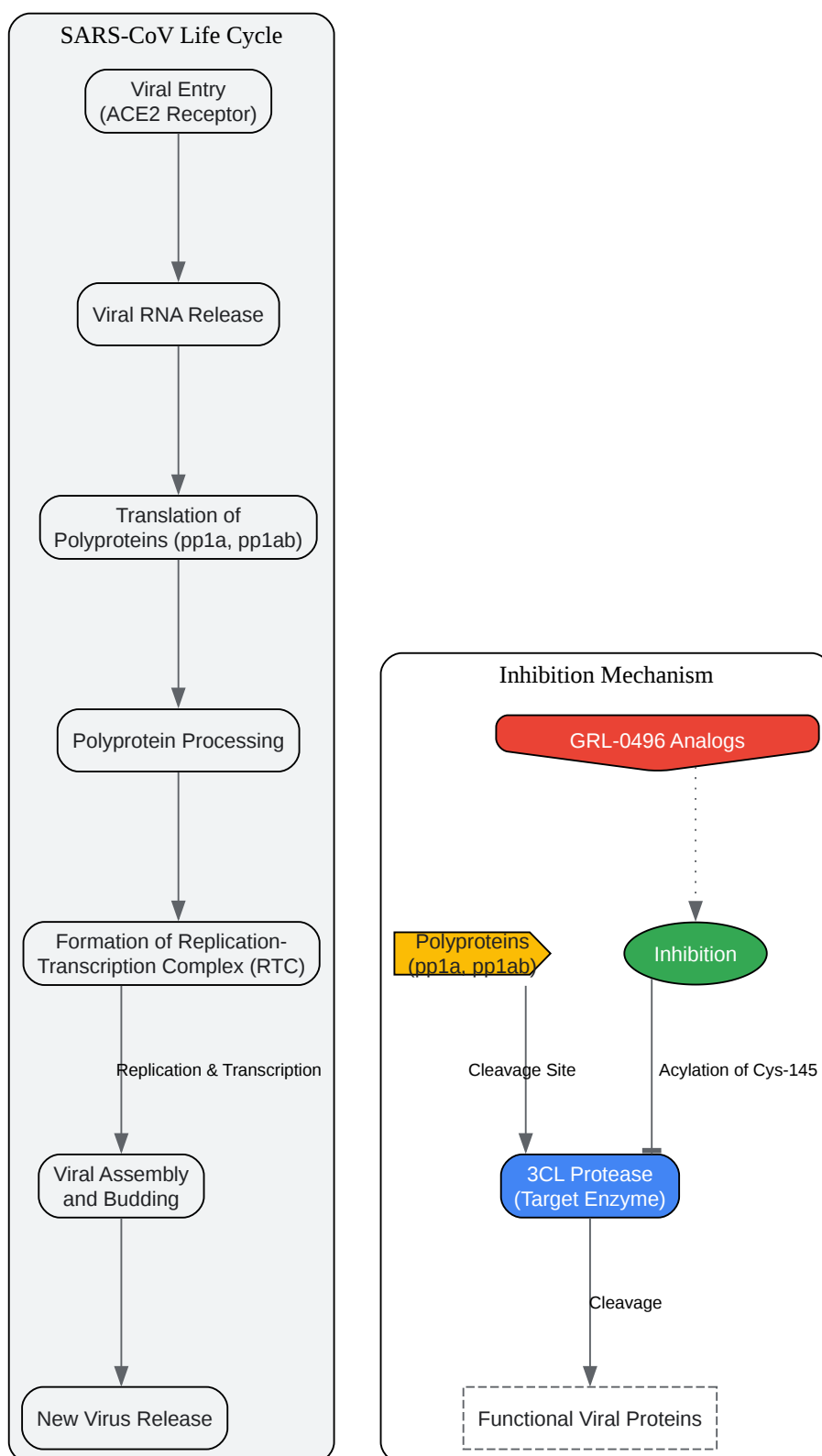
The following table summarizes the in vitro potency of **GRL-0496** and its key analogs against SARS-CoV 3CLpro and their antiviral efficacy. The data clearly indicates that the position of the carboxylate on the indole ring is a critical determinant of inhibitory activity.

Compound	Indole Carboxylate Position	3CLpro IC50 (nM)	Antiviral EC50 (μM)
5	5	310	24
9	6	-	-
10 (GRL-0496)	4	30	6.9
12	7	-	-
8	5 (with nitrobenzenesulfonamide)	89	-

Data sourced from Ghosh et al., Bioorg Med Chem Lett, 2008.[\[2\]](#)

Mechanism of Action: Targeting Viral Replication

GRL-0496 and its analogs function as mechanism-based inhibitors of the SARS-CoV 3CLpro. [\[2\]](#) This protease is essential for the processing of viral polyproteins, which are large precursor proteins translated from the viral RNA genome. By inhibiting 3CLpro, these compounds prevent the cleavage of the polyprotein into individual functional proteins required for viral replication, thereby halting the viral life cycle. The proposed mechanism involves the acylation of the catalytic cysteine residue (Cys-145) in the active site of the 3CLpro.[\[2\]](#)



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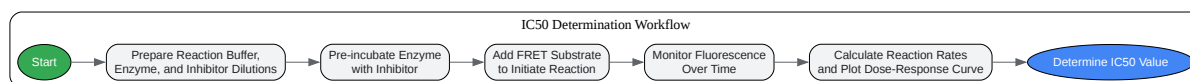
Caption: SARS-CoV replication cycle and the inhibitory action of **GRL-0496** analogs on 3CL protease.

Experimental Protocols

Enzyme Inhibitory Assay (IC₅₀ Determination)

The enzymatic activity of SARS-CoV 3CLpro was assessed using a Fluorescence Resonance Energy Transfer (FRET)-based assay.

- **Reaction Mixture Preparation:** The assay was conducted in 96-well microplates with a final reaction volume of 100 μ L. The reaction buffer contained 50 mM HEPES (pH 7.5), 1 mM DTT, and 0.01 mg/mL BSA.
- **Enzyme and Inhibitor Incubation:** 100 nM of authentic SARS-CoV 3CLpro enzyme was pre-incubated with varying concentrations of the **GRL-0496** analog for 20 minutes at room temperature.
- **Initiation of Reaction:** The enzymatic reaction was initiated by the addition of a FRET-based substrate (e.g., HiLyte Fluor™ 488-Glu-Ser-Ala-Thr-Leu-Gln-Ser-Gly-Leu-Arg-Lys-Ala-Lys(QXL520™)-NH₂) to a final concentration of 2 μ M.
- **Data Acquisition:** The rate of fluorescence increase, resulting from the cleavage of the substrate by the protease, was monitored over time using a fluorescence plate reader.
- **IC₅₀ Calculation:** The IC₅₀ values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, were determined by plotting the reaction rates against the logarithm of the inhibitor concentrations and fitting the data to a dose-response curve.



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Caption: Workflow for determining the IC50 of **GRL-0496** analogs against SARS-CoV 3CLpro.

Antiviral Assay (EC50 Determination)

The antiviral activity of the compounds was evaluated in a cell-based assay using SARS-CoV-infected Vero cells.

- Cell Culture: Vero cells were cultured in appropriate media and seeded in 96-well plates.
- Compound Treatment and Infection: Cells were treated with serial dilutions of the **GRL-0496** analogs followed by infection with a known titer of SARS-CoV.
- Incubation: The infected cells were incubated for a period of time to allow for viral replication.
- Assessment of Cytopathic Effect (CPE): The extent of virus-induced CPE was quantified, typically by staining the cells with a dye (e.g., crystal violet) that stains viable cells.
- EC50 Calculation: The EC50 values, representing the concentration of the compound that protects 50% of the cells from virus-induced death, were calculated from the dose-response curves.

This systematic investigation into **GRL-0496** analogs has provided valuable insights into the structural requirements for potent inhibition of SARS-CoV 3CLpro, paving the way for the development of more effective antiviral agents.

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1. medchemexpress.com [medchemexpress.com]
2. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

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